

Kinhibitor-XYZ target protein interaction

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Compound of Interest

Compound Name: RDR 03785

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An In-depth Technical Guide to the Interaction of Kinhibitor-XYZ with its Target Protein

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kinhibitor-XYZ is a novel synthetic molecule designed as a potent and selective inhibitor of a key signaling protein. This document provides a comprehensive overview of the interaction between Kinhibitor-XYZ and its designated target, the "Kinase-Associated Protein 1" (KAP1). The information herein details the binding kinetics, mechanism of inhibition, cellular effects, and the experimental protocols used to elucidate these characteristics. This guide is intended to serve as a technical resource for researchers engaged in kinase inhibitor drug discovery and development.

Target Protein: Kinase-Associated Protein 1 (KAP1)

Kinase-Associated Protein 1 (KAP1) is a serine/threonine kinase that plays a pivotal role in cellular growth, proliferation, and survival. Overexpression or dysregulation of KAP1 has been implicated in various oncogenic pathways, making it a compelling target for therapeutic intervention. Kinhibitor-XYZ has been developed to specifically target the ATP-binding pocket of KAP1, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data Summary

The following tables summarize the quantitative data derived from various in vitro and cell-based assays characterizing the interaction between Kinhibitor-XYZ and KAP1.

Table 1: Binding Affinity and Inhibitory Potency

Parameter	Value	Description
Ki (nM)	15.2 ± 2.1	Inhibitor binding constant, indicating the affinity of Kinhibitor-XYZ for KAP1.
IC50 (nM)	45.8 ± 5.6	Half-maximal inhibitory concentration in an in vitro kinase assay.
Kd (nM)	22.5 ± 3.4	Dissociation constant determined by Isothermal Titration Calorimetry (ITC).

Table 2: In Vitro Kinase Assay Kinetics

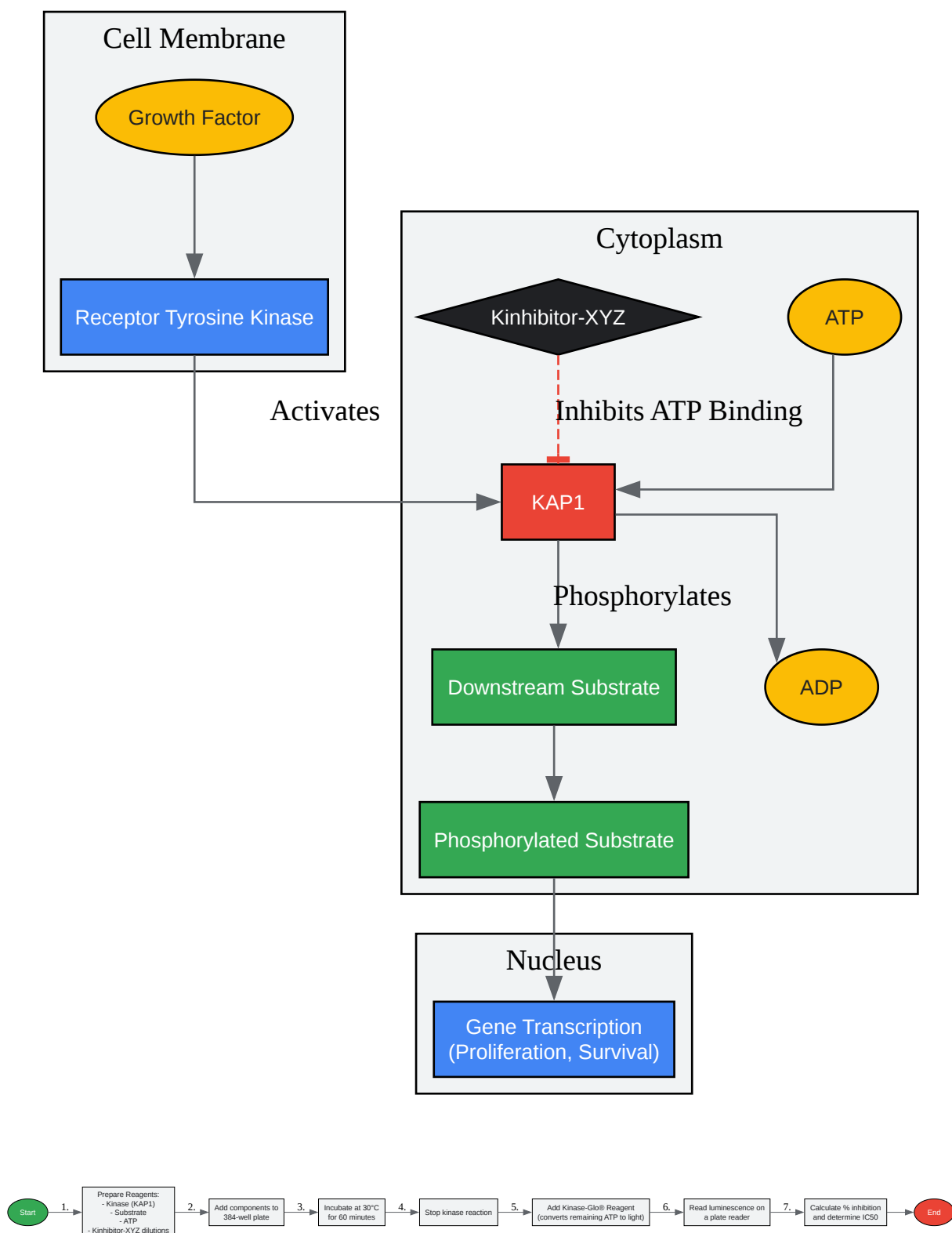
Substrate	Parameter	No Inhibitor	With Kinhibitor-XYZ (20 nM)
Peptide Substrate A	Km (μM)	10.5	25.8
	Vmax (μmol/min/mg)	150.2	148.9
ATP	Km (μM)	25.0	65.4
	Vmax (μmol/min/mg)	149.5	151.0

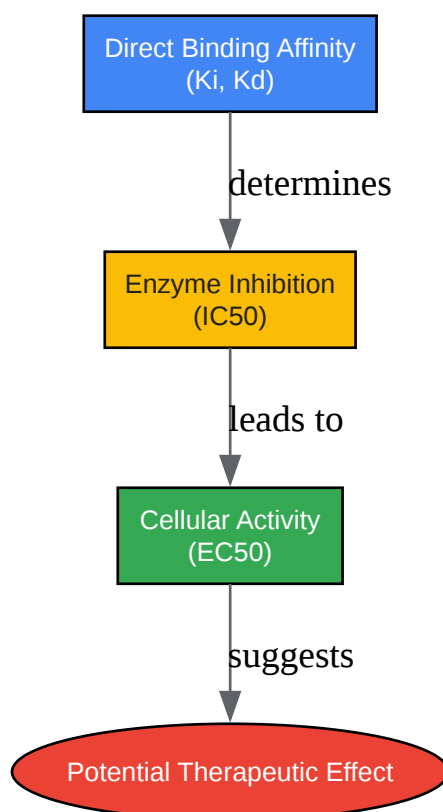
Table 3: Cellular Activity

Cell Line	Target	EC50 (nM)	Assay Type
Cancer Cell Line A (KAP1-dependent)	KAP1	85.3 ± 9.7	Cell Proliferation (72h)
Normal Cell Line B (Low KAP1)	KAP1	> 10,000	Cell Viability (72h)

Signaling Pathway and Mechanism of Action

Kinhinhibitor-XYZ acts as a competitive inhibitor of ATP binding to the KAP1 kinase domain. This prevents the transfer of a phosphate group from ATP to the downstream substrate proteins, thereby inhibiting the entire signaling cascade.





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